molecular formula C18H20ClNO2S B2484258 (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396856-37-3

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2484258
CAS No.: 1396856-37-3
M. Wt: 349.87
InChI Key: QXPNMZOPWHMVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the piperidine ring through cyclization reactions. The furan-2-ylmethylthio group is then introduced via a thiolation reaction, where a furan-2-ylmethyl group is reacted with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the methanone group can produce the corresponding alcohol.

Scientific Research Applications

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(4-(methylthio)piperidin-1-yl)methanone: Similar structure but lacks the furan ring.

    (2-Chlorophenyl)(4-(furan-2-ylmethyl)piperidin-1-yl)methanone: Similar structure but lacks the thio group.

Uniqueness

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of both the furan-2-ylmethylthio group and the piperidine ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNMZOPWHMVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.